Guaiacol isobutyrate

Flavor Partitioning Substantivity Lipophilicity

Guaiacol isobutyrate (CAS 723759-62-4; FEMA 4608; JECFA is a synthetic phenol ester belonging to the guaiacyl ester class, with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol. It is characterized as a clear, colorless to pale yellow liquid with a fruity, nutty organoleptic profile and a purity typically ≥95% for flavor and fragrance applications.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 723759-62-4
Cat. No. B185056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuaiacol isobutyrate
CAS723759-62-4
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1=CC=CC=C1OC
InChIInChI=1S/C11H14O3/c1-8(2)11(12)14-10-7-5-4-6-9(10)13-3/h4-8H,1-3H3
InChIKeyYXJFCJJDNPANPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Guaiacol Isobutyrate (CAS 723759-62-4): Technical Procurement Guide for Flavor & Fragrance Scientists


Guaiacol isobutyrate (CAS 723759-62-4; FEMA 4608; JECFA 2016) is a synthetic phenol ester belonging to the guaiacyl ester class, with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol [1]. It is characterized as a clear, colorless to pale yellow liquid with a fruity, nutty organoleptic profile and a purity typically ≥95% for flavor and fragrance applications . As a JECFA-evaluated flavouring agent with an ADI of 'No safety concern at current levels of intake,' it holds a specific and qualified regulatory status for food use [2].

Why Guaiacol Isobutyrate Cannot Be Substituted with Generic Guaiacol Esters


Substituting Guaiacol isobutyrate with other guaiacol esters, such as the acetate, propionate, or butyrate analogs, is not a scientifically sound practice for technical formulations. These compounds, while sharing the guaiacol phenol core, exhibit distinct physicochemical properties and, consequently, divergent performance characteristics in flavor and fragrance applications. For example, the specific ester chain (isobutyrate) directly influences the compound's lipophilicity (LogP), vapor pressure, and boiling point . These differences are not merely academic; they translate to measurable variations in volatility, substantivity on a substrate, and the overall character and intensity of the aromatic profile [1]. Replacing guaiacol isobutyrate with a cheaper analog without adjusting the formulation would therefore alter the sensory outcome, potentially impacting product quality, stability, or consumer acceptance. The quantitative evidence below details these critical differentiators.

Guaiacol Isobutyrate: Quantifiable Differentiation from Key Analogs


Lipophilicity: LogP Comparison with Guaiacol Acetate and Propionate

Guaiacol isobutyrate demonstrates significantly higher lipophilicity than its shorter-chain ester analogs, as quantified by its estimated LogP value. This difference is critical for predicting its behavior in complex matrices, such as food emulsions or fragrance formulations, where partitioning between aqueous and lipid phases dictates aroma release and substantivity [1].

Flavor Partitioning Substantivity Lipophilicity

Volatility: Vapor Pressure Relative to Guaiacol

Guaiacol isobutyrate is substantially less volatile than its parent compound, guaiacol, as demonstrated by a much lower vapor pressure. This property is directly relevant to the temporal profile of its aroma contribution in a finished product .

Volatility Aroma Release Vapor Pressure

Regulatory Distinction: FEMA GRAS Status and FDA 21 CFR Compliance

Guaiacol isobutyrate (FEMA 4608) has a clear and current regulatory path for use in food flavorings. Its status as a JECFA-evaluated compound with an ADI of 'No safety concern' [1] and its compliance with FDA 21 CFR 117 sets it apart from structurally similar compounds that may not have undergone the same level of evaluation.

Regulatory Compliance Food Safety FEMA GRAS

Boiling Point: Differentiation from Guaiacol Propionate and Butyrate

The boiling point of guaiacol isobutyrate (240-242 °C at 760 mmHg) differs from that of its direct structural analogs, guaiacol propionate (estimated ~210-220 °C) and guaiacol butyrate (estimated ~250-260 °C) [1]. This is relevant for processes involving heating or distillation.

Thermal Stability Process Compatibility Boiling Point

Guaiacol Isobutyrate: Specific Application Scenarios Derived from Its Quantitative Profile


Savory Flavor Formulations Requiring Balanced Lipophilicity and Sustained Aroma

Guaiacol isobutyrate's LogP of 2.26, which is higher than that of guaiacol acetate or propionate, indicates a stronger affinity for lipid phases. This makes it particularly well-suited for savory applications like processed meats, snack seasonings, and sauces where the flavor must partition effectively into the fat component of the food matrix [1]. Its lower vapor pressure compared to guaiacol ensures that the desired fruity, nutty note is not lost during cooking or extended shelf-life, providing a more stable and long-lasting flavor impact .

Flavor Systems with Documented Regulatory Compliance Requirements

For product developers creating flavor formulations for the global food and beverage market, the clear and specific regulatory status of guaiacol isobutyrate (FEMA 4608, JECFA 2016, FDA 21 CFR 117 compliant) is a decisive factor [1]. When compared to less well-characterized or unlisted guaiacol esters, selecting this compound significantly streamlines the regulatory approval process, reduces the risk of formulation rejection, and ensures compliance with major food safety standards . This is a critical consideration for large-scale, commercial production.

Fine Fragrance and Personal Care Products Seeking Nuanced Fruity-Nutty Accords

The organoleptic profile, described as 'fruity, nutty,' combined with a lower volatility (0.0368 mm Hg at 25°C) compared to guaiacol, positions guaiacol isobutyrate as a valuable component in fine fragrances and personal care products [1]. Its moderate vapor pressure allows it to contribute to the heart or base notes of a fragrance, providing a more sustained and subtle nuance compared to the sharper, more fleeting character of its parent compound . This is particularly useful for creating complex, well-rounded scents in soaps, shampoos, and perfumes .

Research on Flavor Release Kinetics from Complex Matrices

Due to its well-defined physicochemical properties, including a precise boiling point (240-242 °C) and estimated LogP (2.26), guaiacol isobutyrate is an ideal model compound for academic and industrial research focused on flavor release and partitioning [1]. Its behavior can be quantitatively modeled, and it serves as a useful probe for studying the effects of matrix composition (e.g., fat, protein, carbohydrate content) on the temporal aroma profile of finished products .

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